![molecular formula C15H17N B1270857 Benzyl[(2-methylphenyl)methyl]amine CAS No. 76122-58-2](/img/structure/B1270857.png)
Benzyl[(2-methylphenyl)methyl]amine
Overview
Description
Synthesis Analysis
The synthesis of benzyl compounds typically involves nucleophilic substitution reactions or palladium-catalyzed coupling reactions. For instance, the palladium-catalyzed benzylic addition of 2-methyl azaarenes to N-sulfonyl aldimines via C-H bond activation represents a sophisticated methodology for synthesizing such compounds, including derivatives similar to “Benzyl[(2-methylphenyl)methyl]amine” (Qian et al., 2010). This reaction facilitates the formation of heterocycle-containing amines, highlighting the versatility and efficiency of palladium catalysis in constructing complex amine derivatives.
Molecular Structure Analysis
The molecular structure of benzyl amine derivatives is crucial for their chemical reactivity and physical properties. Crystal and molecular structure analyses, such as those performed on benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomers, provide insights into the conformational preferences and intermolecular interactions of these compounds. Such studies confirm computationally predicted restricted rotation around certain bonds and elucidate the impact of molecular structure on the compound's reactivity and function (Odell et al., 2007).
Scientific Research Applications
Palladium-Catalyzed Transformations
- Application: Benzyl[(2-methylphenyl)methyl]amine is used in palladium-catalyzed carbonylative transformations. This process efficiently produces methyl 2-arylacetates from benzyl amines, utilizing dimethyl carbonate as a solvent. The method is additive-free and has applications in synthesizing drugs like methylphenidate (Li, Wang, & Wu, 2018).
Antitumor Properties of Benzothiazoles
- Application: this compound derivatives, specifically 2-(4-amino-3-methylphenyl)benzothiazoles, show potent antitumor properties. These compounds are transformed by cytochrome P450 1A1 into active metabolites, and their water-soluble prodrugs show significant efficacy against breast and ovarian tumors (Bradshaw et al., 2002).
Synthesis of Ureido Sugars
- Application: Benzyl esters, including this compound, are used as amination agents in synthesizing ureido sugars. These sugars are derivatives of 2-amino-2-deoxy-D-glucopyranoside and various amino acids, serving as potential building blocks in chemical syntheses (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
Benzylic Addition in Heterocyclic Amines Synthesis
- Application: The compound is involved in palladium-catalyzed nucleophilic benzylic additions, forming heterocycle-containing amines. This reaction represents an effective methodology for synthesizing amines via C-H bond activation (Qian et al., 2010).
Role in Catalytic Reductive Aminations
- Application: this compound plays a role in catalytic reductive aminations using molecular hydrogen. These reactions are crucial for synthesizing various amines, including pharmaceuticals and agrochemicals. The development of suitable catalysts for these reactions is a focus of ongoing research (Murugesan et al., 2020).
Corrosion Inhibition in Steel
- Application: Derivatives of this compound, such as amine derivative compounds, exhibit corrosion inhibition properties on mild steel in acidic environments. These compounds form a protective film on the steel surface, highlighting their potential in industrial applications (Boughoues et al., 2020).
Safety and Hazards
Benzyl[(2-methylphenyl)methyl]amine is classified as a dangerous substance. It has hazard statements H302 and H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding release to the environment and wearing protective gear .
Mechanism of Action
Target of Action
Benzyl[(2-methylphenyl)methyl]amine is a complex organic compound. Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
For instance, they can participate in N-alkylation reactions with alcohols, a process catalyzed by metal complexes . This reaction is part of the borrowing hydrogen methodology, which is an atom-economic and highly efficient process .
Biochemical Pathways
Benzylic amines are known to be involved in various chemical reactions, such as decarboxylative transamination, which produces a variety of arylmethylamines . These reactions can potentially affect various biochemical pathways, leading to downstream effects.
Result of Action
Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, presence of other compounds, and the specific biological environment can impact the compound’s reactivity and effectiveness .
properties
IUPAC Name |
N-[(2-methylphenyl)methyl]-1-phenylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-13-7-5-6-10-15(13)12-16-11-14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBDXBZYSGBRBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373453 | |
Record name | benzyl[(2-methylphenyl)methyl]amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
76122-58-2 | |
Record name | 2-Methyl-N-(phenylmethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76122-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | benzyl[(2-methylphenyl)methyl]amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 76122-58-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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